
3-Thietanone, 2-chloro-2,4,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thietanone, 2-chloro-2,4,4-trimethyl- is an organic compound with a unique structure that includes a thietanone ring substituted with chlorine and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thietanone, 2-chloro-2,4,4-trimethyl- typically involves the chlorination of 2,4,4-trimethylthietanone. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thietanone, 2-chloro-2,4,4-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thietanone ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Applications De Recherche Scientifique
3-Thietanone, 2-chloro-2,4,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Thietanone, 2-chloro-2,4,4-trimethyl- involves its interaction with molecular targets through its reactive chlorine atom and thietanone ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2,4,4-trimethylpentane: Similar in structure but lacks the thietanone ring.
3-Chloro-2-hydroxypropyltrimethylammonium chloride: Contains a chlorine atom and methyl groups but has different functional groups.
Uniqueness
3-Thietanone, 2-chloro-2,4,4-trimethyl- is unique due to its thietanone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the thietanone ring’s reactivity is advantageous.
Propriétés
Numéro CAS |
62161-71-1 |
|---|---|
Formule moléculaire |
C6H9ClOS |
Poids moléculaire |
164.65 g/mol |
Nom IUPAC |
2-chloro-2,4,4-trimethylthietan-3-one |
InChI |
InChI=1S/C6H9ClOS/c1-5(2)4(8)6(3,7)9-5/h1-3H3 |
Clé InChI |
MZBNPQSDTUPIBF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(S1)(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
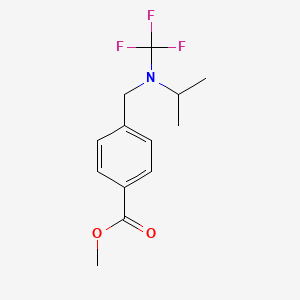
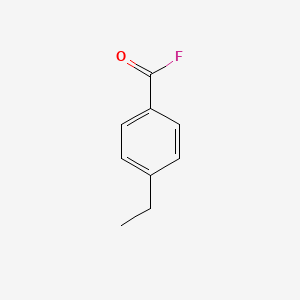

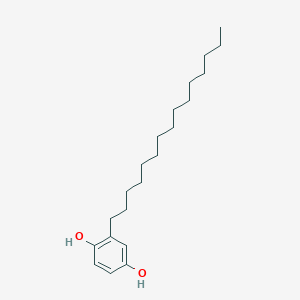
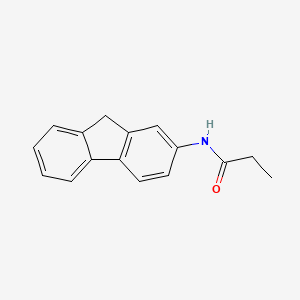
![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)
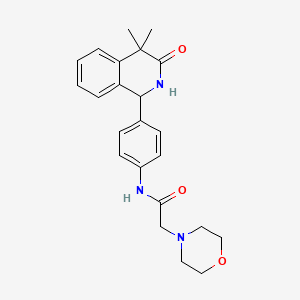
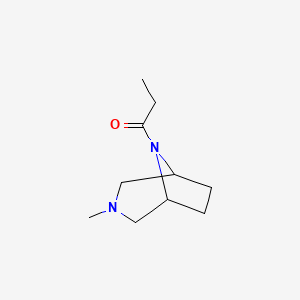
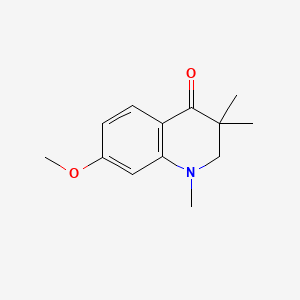

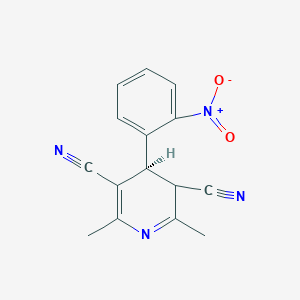

![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
